2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester

描述

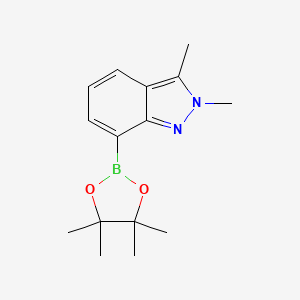

2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester is a boronic ester derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. Boronic esters are known for their utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester typically involves the reaction of 2,3-dimethylindazole with a boronic acid derivative under suitable conditions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of boronic esters, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

化学反应分析

Types of Reactions

2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a transition metal catalyst.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., potassium carbonate).

Protodeboronation: Reagents such as hydrochloric acid or transition metal catalysts like palladium can be used.

Major Products Formed

科学研究应用

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester is its role as a reactant in Suzuki-Miyaura coupling reactions. This reaction is a cornerstone in organic synthesis, allowing for the formation of carbon-carbon bonds between boronic acids and organic electrophiles. The compound's pinacol ester moiety enhances its reactivity, making it suitable for generating complex molecular architectures essential in drug development and material science.

Catalytic Applications

Research indicates that boronic esters like this compound can serve as valuable building blocks in various catalytic processes. For instance, they can be utilized in protodeboronation reactions, which allow for the functionalization of alkenes through a radical approach. This versatility makes this compound a candidate for innovative synthetic methodologies .

Pharmaceutical Applications

Potential as Enzyme Inhibitors

The indazole core structure present in this compound is recognized as a pharmacophore, suggesting its potential as an enzyme inhibitor. Studies have shown that boronic acids can form reversible covalent bonds with serine residues in proteasomes, which may lead to applications in cancer therapy and other medical fields. The unique positioning of the methyl groups at the 2 and 3 positions of the indazole ring may enhance its biological activity.

Therapeutic Uses

In addition to cancer therapy, there is ongoing research into the use of boronic acids and their esters for treating metabolic disorders such as diabetes and obesity. These compounds have been shown to modulate lipid metabolism and inhibit lipolytic activity, making them potential candidates for managing conditions related to insulin resistance .

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of indazole derivatives, including those related to this compound. Preliminary findings suggest that these compounds might exhibit antibacterial and antifungal properties, warranting further investigation into their mechanisms of action and efficacy against various pathogens .

作用机制

The mechanism of action of 2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

相似化合物的比较

Similar Compounds

Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura coupling, but with a phenyl group instead of the indazole moiety.

4-Methylphenylboronic Acid Pinacol Ester: Similar to phenylboronic acid pinacol ester but with a methyl group at the para position.

Uniqueness

2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester is unique due to the presence of the indazole moiety, which imparts distinct electronic and steric properties. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable building block in organic synthesis .

生物活性

2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of boronic esters, which are known for their utility in organic synthesis and their interactions with biological systems. The indazole core structure is recognized as a pharmacophore, suggesting that derivatives of this compound may exhibit various biological activities, including enzyme inhibition and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is CHBNO, with a molecular weight of approximately 272.15 g/mol. The structure features a bicyclic indazole framework with methyl substituents at the 2 and 3 positions and a boronate group at the 7 position. This configuration is crucial for its reactivity in chemical reactions such as Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

Enzyme Inhibition

Research indicates that boronic esters like this compound can act as enzyme inhibitors. They are particularly noted for their ability to form reversible covalent bonds with serine residues in proteasomes, which has implications for cancer therapy . This mechanism allows for the modulation of proteasomal activity, potentially leading to the inhibition of tumor growth.

Antimicrobial Properties

Several studies have explored the antimicrobial potential of indazole derivatives. For instance, compounds structurally related to this compound have demonstrated activity against various pathogens, including Candida albicans and Candida glabrata. The minimum inhibitory concentrations (MICs) for related compounds have been reported, indicating their effectiveness against these fungal strains . The following table summarizes some antimicrobial activities observed in related indazole derivatives:

| Compound Name | MIC against C. albicans (mM) | MIC against C. glabrata (mM) |

|---|---|---|

| Compound A | 3.807 | 15.227 |

| Compound B | 1.0 | 5.0 |

| Compound C | 0.5 | 10.0 |

This data suggests that structural modifications can significantly influence the biological activity of indazole derivatives.

Antiprotozoal Activity

In addition to antifungal properties, some studies have reported that indazole derivatives exhibit antiprotozoal activity. For example, certain compounds were found to be more potent than metronidazole against protozoan pathogens such as Giardia intestinalis and Entamoeba histolytica. This highlights the potential of indazole derivatives in treating parasitic infections .

Case Studies

A notable study synthesized various indazole derivatives and evaluated their biological activities. The results indicated that some compounds had significant inhibitory effects on both fungal and protozoan organisms, establishing a correlation between structural features and biological efficacy .

Another investigation focused on the synthesis of 2H-indazole derivatives through Suzuki-Miyaura reactions, demonstrating that modifications at specific positions could enhance biological activity while maintaining favorable pharmacokinetic properties .

属性

IUPAC Name |

2,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O2/c1-10-11-8-7-9-12(13(11)17-18(10)6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTMLKMVLWMTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=C(N(N=C23)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。